2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide
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Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperidine ring separately. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. The piperidine ring is then synthesized and functionalized with a fluorophenyl group. Finally, these intermediates are coupled together using suitable coupling agents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives: These compounds share the pyrazole ring structure but differ in their substituents and overall molecular architecture.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some structural similarities with the pyrazole ring.
Uniqueness
2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33FN4O/c1-17-14-18(2)28(25-17)19(3)23(29)26(4)16-21-9-12-27(13-10-21)11-8-20-6-5-7-22(24)15-20/h5-7,14-15,19,21H,8-13,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDJXOJPWTXLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)N(C)CC2CCN(CC2)CCC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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